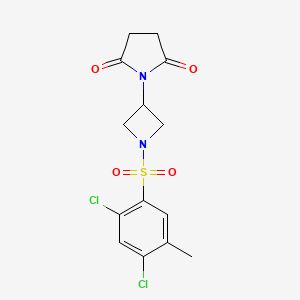
1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a common structure in many biologically active compounds . The presence of the sulfonyl group attached to the azetidin ring and the dichloromethylphenyl group could significantly influence the molecule’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The sulfonyl group could potentially undergo substitution reactions, and the dichloromethylphenyl group might undergo electrophilic aromatic substitution. The pyrrolidine ring could also participate in reactions typical for cyclic amines .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
The synthesis of azetidinone analogues, including derivatives similar to 1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione, has been explored for their potential in developing new antimicrobial, antitubercular, and antioxidant compounds. For instance, azetidinone analogues have shown significant antimicrobial activity against various bacterial and fungal strains as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, indicating their potential as a foundation for antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014). These findings underline the importance of azetidinone scaffolds in drug discovery and development.
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione have been synthesized and evaluated for their pharmacological activities. Research has focused on developing compounds for their potential antidepressant and nootropic (cognitive-enhancing) effects. Specific derivatives have exhibited high antidepressant activity in preclinical models, highlighting the therapeutic potential of these compounds in treating depression and cognitive disorders (Thomas et al., 2016). This area of research is particularly promising for the development of new treatments for neurological conditions.
Antimicrobial and Antifungal Activities
Another significant area of application is the synthesis of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, which have been tested for their antibacterial and antifungal activities. These compounds represent a valuable addition to the arsenal against microbial resistance, showcasing the role of azetidinone derivatives in addressing global health challenges (Shah et al., 2014).
Advanced Materials and Chemical Synthesis
Beyond biomedical applications, derivatives of 1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione have utility in the synthesis of advanced materials and in facilitating chemical transformations. For example, the use of heterocyclic chemistry for synthesizing functionalized imines demonstrates the versatility of azetidinone and related compounds in producing a wide range of chemically and physiologically active compounds, including agrochemicals and pharmaceuticals (Giubellina et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4S/c1-8-4-12(11(16)5-10(8)15)23(21,22)17-6-9(7-17)18-13(19)2-3-14(18)20/h4-5,9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRODPQPCXZWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1r,3s,5R,7S)-methyl 3-(2-(benzo[d]isoxazol-3-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2849241.png)
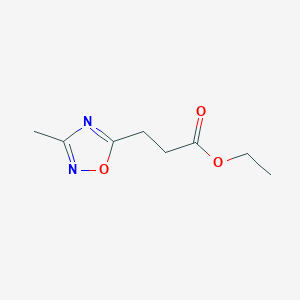
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)
![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2849249.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2849253.png)
![Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2849254.png)
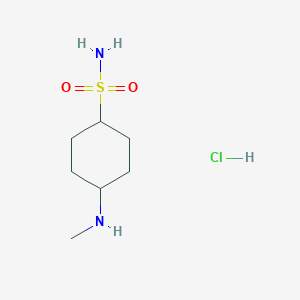
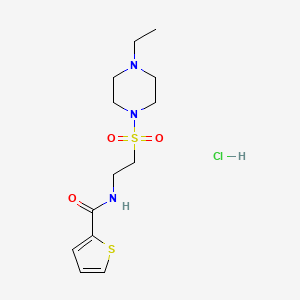
![N,N-diethyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2849259.png)
![5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-11b,11c-dihydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrole-1,3,6(2H,3aH)-trione](/img/structure/B2849260.png)
![ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2849261.png)

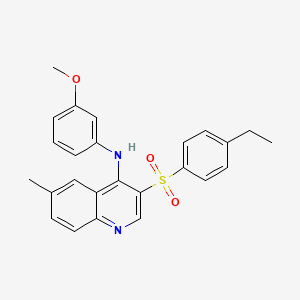
![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2849264.png)